![molecular formula C7H6N2OS B091392 Benzo[c][1,2,5]thiadiazol-4-ylmethanol CAS No. 16406-00-1](/img/structure/B91392.png)

Benzo[c][1,2,5]thiadiazol-4-ylmethanol

Overview

Description

Benzo[c][1,2,5]thiadiazol-4-ylmethanol is a chemical compound that is part of the benzothiadiazole family . It is often used in the production of donor-acceptor materials for organic electronics .

Synthesis Analysis

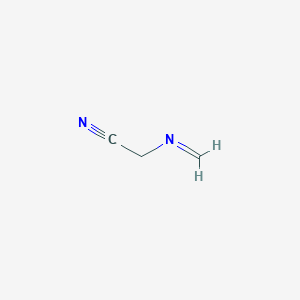

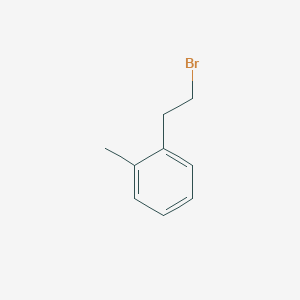

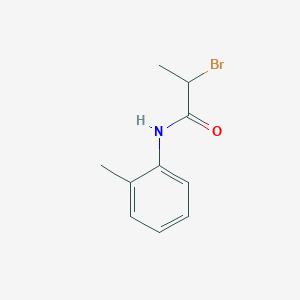

The synthesis of similar compounds has been studied extensively. For instance, the synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been improved . The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied, and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The molecular structure of Benzo[c][1,2,5]thiadiazol-4-ylmethanol and similar compounds has been analyzed using various techniques such as elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .Chemical Reactions Analysis

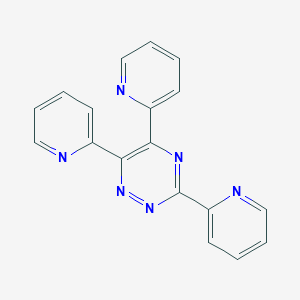

The chemical reactions involving Benzo[c][1,2,5]thiadiazol-4-ylmethanol have been studied. For example, the cross-coupling reactions of dibromide have been examined, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Future Directions

The future directions in the research and application of Benzo[c][1,2,5]thiadiazol-4-ylmethanol and similar compounds seem promising. They are being investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . A thorough selection of components in the designing of appropriate compounds can lead to promising photovoltaic materials .

properties

IUPAC Name |

2,1,3-benzothiadiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASMSURVAZPERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434079 | |

| Record name | (2,1,3-Benzothiadiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-4-ylmethanol | |

CAS RN |

16406-00-1 | |

| Record name | (2,1,3-Benzothiadiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)

![Dibenzo[g,p]chrysene](/img/structure/B91316.png)